

# quantum yield and extinction coefficient of 5-FAM amine

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## Compound of Interest

Compound Name: FAM amine, 5-isomer

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An In-Depth Technical Guide to the Photophysical Properties of 5-FAM Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key photophysical properties of 5-Fluorescein Amine (5-FAM amine), a widely used green fluorescent probe. Emphasis is placed on its quantum yield and molar extinction coefficient, with detailed experimental protocols for their determination.

## Core Photophysical Properties of 5-FAM Amine

5-FAM amine is a derivative of fluorescein, one of the most popular fluorophores for labeling peptides, proteins, and nucleotides.<sup>[1]</sup> Its amine group allows for covalent attachment to various biomolecules. The photophysical characteristics of 5-FAM amine are crucial for its application in fluorescence-based assays.

## Quantitative Data Summary

The following table summarizes the key spectral and photophysical parameters of 5-FAM amine.

Property	Value	Reference
Fluorescence Quantum Yield ( $\Phi$ )	0.93	[2][3][4]
Molar Extinction Coefficient ( $\epsilon$ )	74,000 - 83,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Maximum Excitation Wavelength ( $\lambda_{ex}$ )	490 - 493 nm	
Maximum Emission Wavelength ( $\lambda_{em}$ )	513 - 517 nm	

## Experimental Protocols

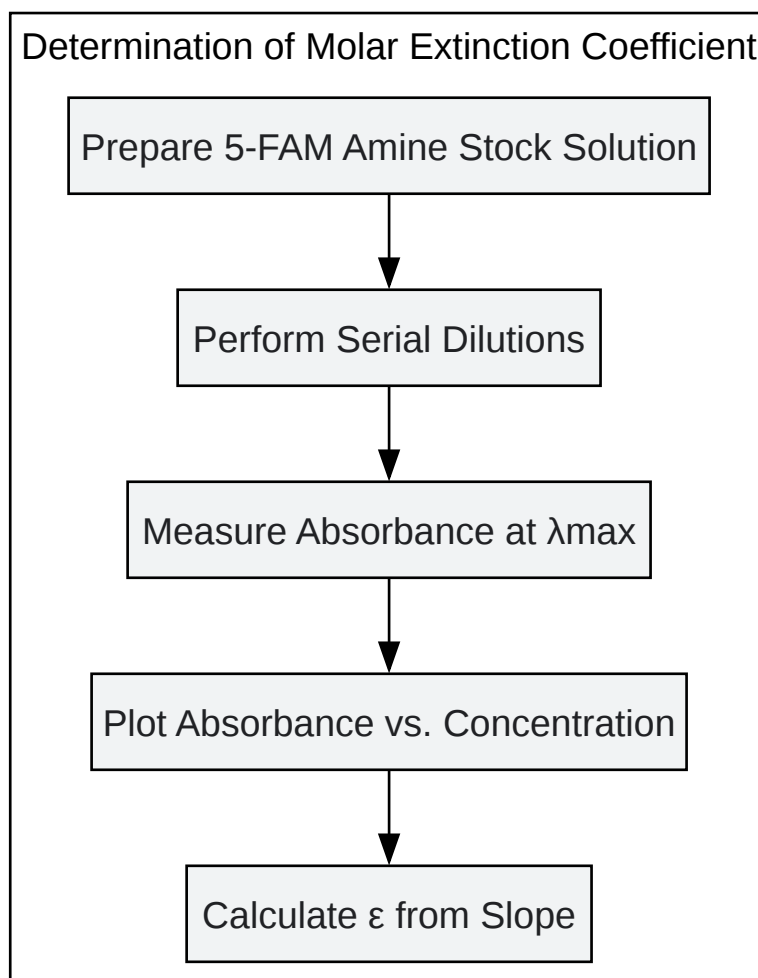
Accurate determination of the quantum yield and extinction coefficient is essential for the quantitative use of 5-FAM amine in experimental settings.

### Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

- **Preparation of Stock Solution:** Prepare a concentrated stock solution of 5-FAM amine in an appropriate solvent such as dimethyl sulfoxide (DMSO).
- **Serial Dilutions:** Perform a series of dilutions of the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).
- **Absorbance Measurement:** Measure the absorbance of each dilution at the maximum absorption wavelength ( $\lambda_{max}$ ), typically around 492 nm, using a spectrophotometer.
- **Data Analysis:** Plot the absorbance at  $\lambda_{max}$  against the concentration of 5-FAM amine. The molar extinction coefficient ( $\epsilon$ ) is calculated from the slope of the resulting linear regression, according to the Beer-Lambert law ( $A = \epsilon cl$ ), where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.



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Workflow for Molar Extinction Coefficient Determination.

## Determination of Fluorescence Quantum Yield

The fluorescence quantum yield ( $\Phi$ ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

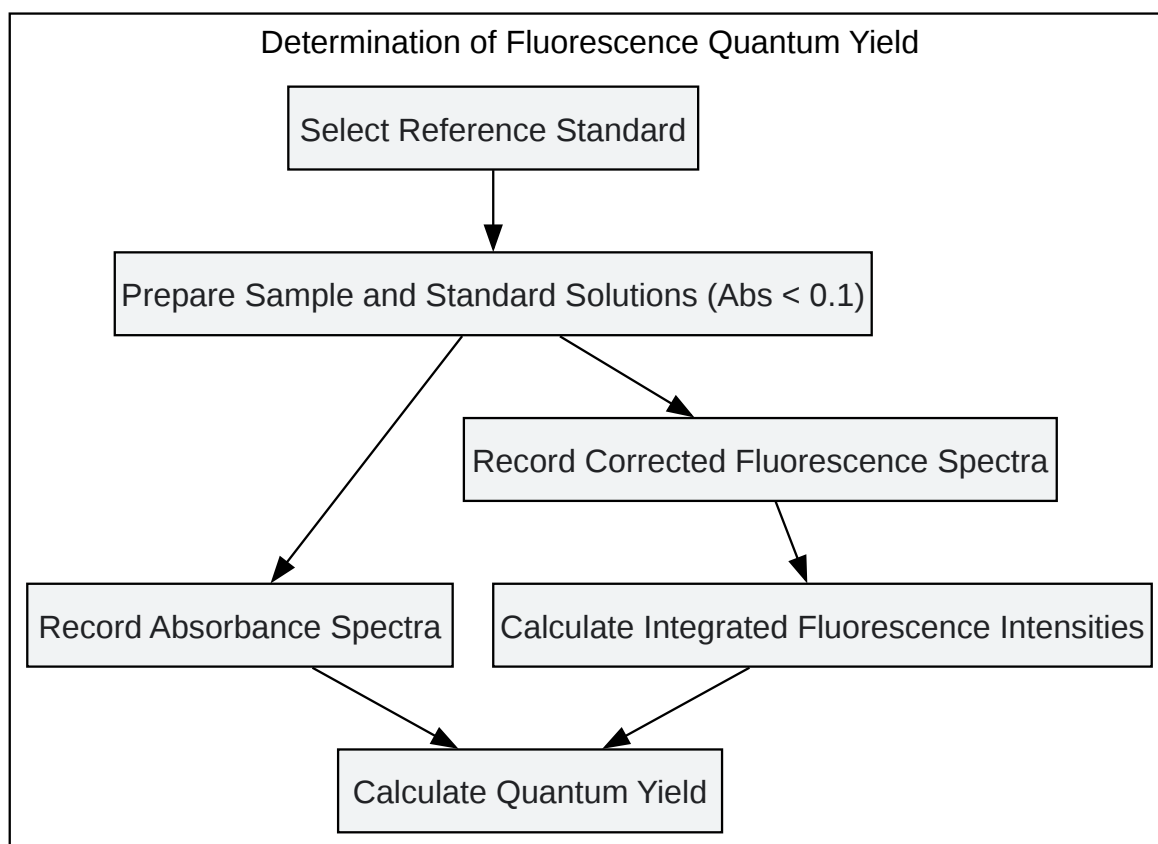
- **Standard Selection:** Choose a reference standard with a known quantum yield and spectral properties similar to 5-FAM amine. Fluorescein in 0.1 M NaOH ( $\Phi = 0.92$ ) is a common choice.

- **Solution Preparation:** Prepare dilute solutions of both the 5-FAM amine sample and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
- **Absorbance Spectra:** Record the absorption spectra for both the sample and the standard.
- **Fluorescence Spectra:** Record the corrected fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings for both.
- **Data Analysis:** Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample ( $\Phi_X$ ) is then calculated using the following equation:

$$\Phi_X = \Phi_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)$$

Where:

- $\Phi$  is the quantum yield
- $I$  is the integrated fluorescence intensity
- $A$  is the absorbance at the excitation wavelength
- $n$  is the refractive index of the solvent
- Subscripts X and S refer to the sample and standard, respectively.

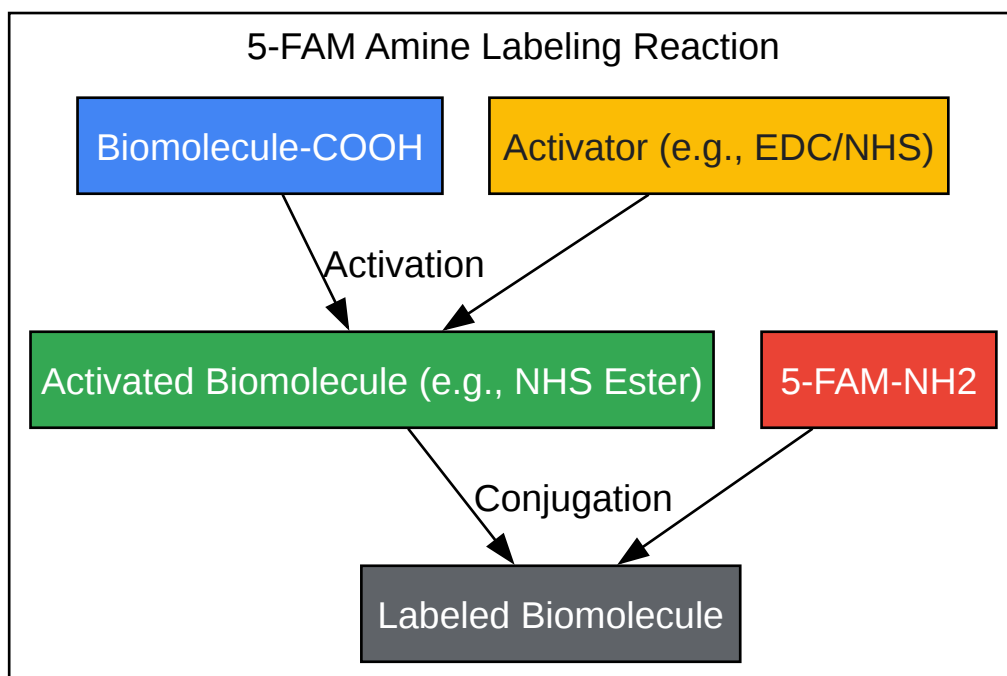


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Workflow for Relative Quantum Yield Determination.

## Application in Biomolecule Labeling

5-FAM amine is frequently used to fluorescently label biomolecules containing carboxylic acids or other electrophilic groups. The primary amine on the 5-FAM linker reacts with activated esters (e.g., NHS esters) to form a stable amide bond.



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